Lipophilicity Advantage: 2.2-Fold Higher LogP Than Linezolid and 1.1-Fold Higher Than the Hydroxyl Precursor
The target compound exhibits an ACD/LogP of 1.34, representing a 2.2-fold increase over linezolid (ACD/LogP 0.30) and a 0.13 log-unit elevation above its direct hydroxyl precursor (CAS 149524-42-5, LogP 1.21) . Among comparators, the mesylate derivative falls between linezolid (0.30) and tedizolid (~1.56) , while the morpholinyl-containing Linezolid Related Compound D (CAS 174649-09-3) records an ACD/LogP of 2.17 . This intermediate lipophilicity window is critical for chromatographic separation of impurities and for controlling extraction recovery in analytical workflows.
| Evidence Dimension | ACD/LogP (lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP = 1.34 |
| Comparator Or Baseline | Linezolid (CAS 165800-03-3): ACD/LogP = 0.30; Hydroxyl precursor (CAS 149524-42-5): LogP = 1.21; Tedizolid: LogP ≈ 1.56; Linezolid Related Compound D (CAS 174649-09-3): ACD/LogP = 2.17 |
| Quantified Difference | Target vs Linezolid: ΔLogP = +1.04 (2.2-fold more lipophilic); Target vs Hydroxyl analog: ΔLogP = +0.13; Target is intermediate between hydroxyl analog and tedizolid |
| Conditions | ACD/Labs Percepta prediction, consistent methodology across measurements |
Why This Matters
A 2.2-fold lipophilicity difference directly affects chromatographic retention time, solid-phase extraction recovery, and tissue-distribution predictions—parameters that are decisive for selecting an impurity marker or synthetic intermediate.
- [1] Molbase: (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS 149524-42-5), LogP: 1.2082. View Source
